molecular formula C19H32BNO6 B1532409 1-Tert-butyl 3-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5,6-dihydropyridine-1,3(2H)-dicarboxylate CAS No. 1194488-90-8

1-Tert-butyl 3-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5,6-dihydropyridine-1,3(2H)-dicarboxylate

Cat. No. B1532409
CAS RN: 1194488-90-8
M. Wt: 381.3 g/mol
InChI Key: VOAVTORWJQDFET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tert-butyl 3-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5,6-dihydropyridine-1,3(2H)-dicarboxylate is a useful research compound. Its molecular formula is C19H32BNO6 and its molecular weight is 381.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Tert-butyl 3-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5,6-dihydropyridine-1,3(2H)-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Tert-butyl 3-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5,6-dihydropyridine-1,3(2H)-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

1-Tert-butyl 3-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1,3(2H)-dicarboxylate is an important intermediate in the synthesis of various biologically active compounds. One such compound is crizotinib, where the tert-butyl dioxaborolane moiety plays a crucial role in the overall structure and function of the drug. This compound was synthesized through multi-step processes, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, and its structure was confirmed through mass spectrometry and NMR spectroscopy (Kong et al., 2016).

Role in Anti-Cancer Drug Development

The compound also serves as a crucial intermediate for small molecule anticancer drugs. Its synthesis involves a sequence of nucleophilic substitution, oxidation, halogenation, and elimination reactions, starting from commercially available piperidin-4-ylmethanol. This compound's significance lies in its contribution to the development of drugs targeting the PI3K/AKT/mTOR pathway in cancer therapy (Zhang et al., 2018).

Crystal Structure and DFT Studies

In-depth crystallographic and conformational analyses have been conducted on tert-butyl dioxaborolane derivatives. These studies include X-ray diffraction and density functional theory (DFT) calculations to reveal the physicochemical features of the compounds. For instance, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a significant intermediate of 1H-indazole derivatives, underwent such analyses, showing the alignment of DFT calculated values with X-ray diffraction structures. These findings highlight the stability and conformational specifics of the compounds (Ye et al., 2021).

Application in Polymer and Material Science

Compounds containing the tert-butyl dioxaborolane moiety are also used in the synthesis of polymers and materials with specific properties. For example, they play a role in the creation of polymers with unique coloration and fluorescence properties. These applications demonstrate the versatility of the tert-butyl dioxaborolane group in contributing to the development of new materials with desirable characteristics (Fischer et al., 2013).

properties

IUPAC Name

1-O-tert-butyl 5-O-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32BNO6/c1-9-24-15(22)13-12-21(16(23)25-17(2,3)4)11-10-14(13)20-26-18(5,6)19(7,8)27-20/h9-12H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAVTORWJQDFET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(CN(CC2)C(=O)OC(C)(C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32BNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678317
Record name 1-tert-Butyl 3-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1,3(2H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1194488-90-8
Record name 1-tert-Butyl 3-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1,3(2H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl 3-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,5,6-tetrahydropyridine-1,3-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Tert-butyl 3-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5,6-dihydropyridine-1,3(2H)-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-Tert-butyl 3-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5,6-dihydropyridine-1,3(2H)-dicarboxylate
Reactant of Route 3
1-Tert-butyl 3-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5,6-dihydropyridine-1,3(2H)-dicarboxylate
Reactant of Route 4
Reactant of Route 4
1-Tert-butyl 3-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5,6-dihydropyridine-1,3(2H)-dicarboxylate
Reactant of Route 5
Reactant of Route 5
1-Tert-butyl 3-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5,6-dihydropyridine-1,3(2H)-dicarboxylate
Reactant of Route 6
Reactant of Route 6
1-Tert-butyl 3-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5,6-dihydropyridine-1,3(2H)-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.